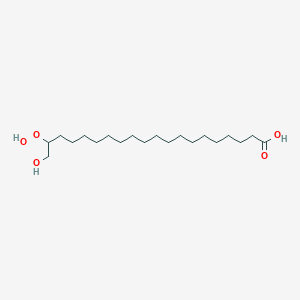

19-Hydroperoxy-20-hydroxyarachidic acid

Description

Properties

CAS No. |

143304-82-9 |

|---|---|

Molecular Formula |

C20H40O5 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

19-hydroperoxy-20-hydroxyicosanoic acid |

InChI |

InChI=1S/C20H40O5/c21-18-19(25-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20(22)23/h19,21,24H,1-18H2,(H,22,23) |

InChI Key |

CJVPAQARMOWPLF-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |

Canonical SMILES |

C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |

Synonyms |

19-HOO-20-OHAA 19-hydroperoxy-20-hydroxyarachidic acid |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Significance

19-Hydroperoxy-20-hydroxyarachidic acid is part of the hydroxyeicosatetraenoic acids (HETEs) family, which are metabolites of arachidonic acid. These compounds are generated through enzymatic pathways involving cytochrome P450 enzymes, particularly CYP4A and CYP4F subfamilies. The production of 19-HPA is significant for several reasons:

- Regulation of Vascular Function : Similar to other HETEs, 19-HPA is implicated in regulating vascular tone and blood pressure. It may modulate the effects of 20-hydroxyeicosatetraenoic acid (20-HETE), which is known for its vasoconstrictive properties .

- Role in Inflammation : Research indicates that 19-HPA may influence renal inflammation and hemodynamics. Its effects on kidney function can be critical in understanding hypertension and renal diseases .

Potential Therapeutic Uses

The therapeutic potential of 19-HPA is being investigated in various contexts:

- Cardiovascular Health : Given its role in vascular regulation, 19-HPA could be explored as a target for managing conditions like hypertension. Studies suggest that manipulating levels of HETEs can influence blood pressure responses in animal models .

- Renal Function : The compound's involvement in renal hemodynamics positions it as a candidate for further research into treatments for renal diseases, particularly those associated with inflammation and hypertension .

- Cancer Research : Emerging evidence suggests that HETEs, including 19-HPA, may play roles in tumor biology. Understanding how these metabolites affect cancer progression could lead to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have examined the effects and applications of 19-HPA:

- Vascular Studies : In rodent models, alterations in HETE production have been linked to changes in vascular responsiveness. For instance, inhibiting the production of 20-HETE has shown promise in reducing hypertension induced by androgen treatments .

- Kidney Inflammation : A study demonstrated that increased levels of HETEs correlate with renal inflammation markers. This suggests that targeting these pathways could mitigate inflammatory responses in renal tissues .

- Cancer Associations : Research has identified associations between arachidonic acid metabolites and various cancer types, indicating that HETEs might influence tumor growth or metastasis through their effects on cell signaling pathways .

Data Table: Summary of Research Findings on this compound

| Study Focus | Key Findings | Implications |

|---|---|---|

| Vascular Regulation | Modulates blood pressure through interaction with 20-HETE | Potential target for hypertension therapy |

| Renal Hemodynamics | Influences renal inflammation and sodium absorption | Insights into treatment for renal diseases |

| Cancer Biology | Associated with tumor growth and progression | Possible role in cancer therapeutics |

Comparison with Similar Compounds

Comparison with Similar Compounds

(20R)-20-Hydroxy-3-oxopregn-4-en-18-oic Acid

- Structure : A pregnane-derived steroid with a hydroxyl at C20, a ketone at C3, and a carboxyl group at C16.

- Functional Groups : Hydroxyl (-OH), ketone (-CO-), and carboxylic acid (-COOH).

- Key Differences :

- Backbone: Steroidal (tetracyclic) vs. linear fatty acid chain in 19-Hydroperoxy-20-hydroxyarachidic acid.

- Reactivity: The ketone at C3 and carboxyl at C18 enable conjugation or salt formation, unlike the hydroperoxy group in the target compound.

- Applications : Likely used in pharmaceutical research (e.g., steroid analogs), contrasting with fatty acid derivatives’ roles in membrane biology or oxidation studies .

Gibberellin A20 (5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[...]carboxylic Acid)

- Structure: A C19-gibberellin diterpenoid with a carboxyl group at C6 and hydroxyl at C5.

- Functional Groups : Hydroxyl (-OH), carboxyl (-COOH), and methylidene (=CH2).

- Key Differences :

- Solubility: Gibberellin A20 is practically water-insoluble due to its rigid polycyclic structure, whereas this compound’s linear chain and polar groups may enhance aqueous solubility.

- Biological Role: Gibberellins act as plant growth hormones, while hydroperoxy fatty acids are linked to oxidative signaling or inflammation .

20-(tert-Butoxy)-20-oxoicosanoic Acid

- Structure : A synthetic arachidic acid derivative with a tert-butoxy (-O-tBu) group and ketone (-CO-) at C20.

- Functional Groups : Ether (-O-), ketone (-CO-), and carboxylic acid (-COOH).

- Key Differences: Stability: The tert-butoxy group enhances stability against hydrolysis compared to the hydroperoxy group, which is prone to radical decomposition.

Data Table: Comparative Analysis

| Compound Name | Backbone | Functional Groups | Solubility (Water) | pKa | Applications |

|---|---|---|---|---|---|

| This compound | Linear fatty acid | -OOH (C19), -OH (C20), -COOH | Moderate* | ~4.5–5.5* | Oxidation studies, signaling* |

| (20R)-20-Hydroxy-3-oxopregn-4-en-18-oic acid | Steroid | -OH (C20), -CO- (C3), -COOH (C18) | Low | ~3.5–4.5 | Pharmaceutical research |

| Gibberellin A20 | Diterpenoid | -OH (C5), -COOH (C6), =CH2 | Insoluble | ~4.0–5.0 | Plant hormone studies |

| 20-(tert-Butoxy)-20-oxoicosanoic acid | Linear fatty acid | -O-tBu (C20), -CO- (C20), -COOH | Low | ~3.8–4.2 | ADC linker synthesis |

Research Findings and Implications

- Functional Group Impact : The hydroperoxy group in this compound confers higher reactivity (e.g., participation in radical chain reactions) compared to stable ethers like tert-butoxy groups .

- Backbone Influence: Linear fatty acids exhibit greater conformational flexibility than steroids or diterpenoids, affecting membrane interaction and enzymatic processing .

- Synthetic Utility : Protective groups (e.g., tert-butoxy) are prioritized in drug development for stability, whereas natural hydroperoxy derivatives are studied for their transient biological roles .

Preparation Methods

Reaction Conditions and Mechanisms

Arachidonic acid, a polyunsaturated ω-6 fatty acid, undergoes free radical oxidation when exposed to superoxide anions. The reaction proceeds via a non-enzymatic pathway, where superoxide radicals abstract hydrogen atoms from arachidonic acid, leading to the formation of lipid peroxidation products. Specifically, the 19th carbon undergoes hydroperoxidation, while the 20th carbon is hydroxylated, resulting in 19-HOO-20-OHAA. Key reagents and conditions include:

| Parameter | Details |

|---|---|

| Substrate | Arachidonic acid (≥98% purity) |

| Superoxide source | Xanthine/xanthine oxidase system or chemical generators (e.g., KO₂) |

| Solvent | Phosphate buffer (pH 7.4) or ethanol-water mixtures |

| Temperature | 37°C (to mimic physiological conditions) |

| Reaction time | 30–60 minutes |

| Yield | Not explicitly reported; depends on superoxide flux and substrate ratio |

The xanthine/xanthine oxidase system is commonly employed to generate superoxide in vitro. Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing O₂⁻ as a byproduct. This system ensures a controlled release of superoxide, which mediates the peroxidation of arachidonic acid.

Purification and Isolation

Post-reaction, the crude product is extracted using organic solvents such as ethyl acetate or dichloromethane. Chromatographic techniques are critical for purification:

-

Thin-layer chromatography (TLC) : Preliminary separation using silica gel plates with a mobile phase of petroleum ether:ethyl acetate (70:30 v/v).

-

High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) achieve high-purity isolation.

-

Gas chromatography-mass spectrometry (GC-MS) : Used for definitive structural confirmation by analyzing methylated derivatives.

Alternative Synthetic Approaches

While free radical oxidation remains the most documented method, recent advances in fatty acid derivatization suggest potential alternative routes:

Factors Influencing Synthesis Efficiency

Superoxide Availability

The yield of 19-HOO-20-OHAA is directly proportional to superoxide flux. Chemical generators like potassium superoxide (KO₂) provide higher O₂⁻ concentrations but lack the physiological relevance of enzymatic systems like xanthine oxidase.

Substrate Purity and Stability

Arachidonic acid is prone to autoxidation, necessitating storage under inert atmospheres and avoidance of pro-oxidant metal ions (e.g., Fe²⁺, Cu⁺). Pre-purification via silica gel chromatography is recommended.

Solvent Effects

Aqueous buffers favor superoxide stability but limit arachidonic acid solubility. Ethanol-water mixtures (1:1 v/v) strike a balance between solubility and ROS activity.

Analytical Characterization

Structural Elucidation

-

Molecular formula : C₂₀H₄₀O₅ (confirmed via high-resolution mass spectrometry).

-

Functional groups : Hydroperoxy (-OOH) at C19 and hydroxyl (-OH) at C20 (identified using infrared spectroscopy and NMR).

-

Stereochemistry : The configuration at C19 and C20 remains uncharacterized in existing studies, presenting a gap for future research.

Comparative Analysis with Analogues

Applications and Implications

The synthesis of 19-HOO-20-OHAA enables mechanistic studies of neutrophil infiltration in alcoholic hepatitis. Its chemoattractant properties are quantified using Boyden chamber assays, where purified compound induces neutrophil migration at concentrations as low as 10 nM. Inhibiting its formation via superoxide dismutase (SOD) mimetics presents a therapeutic strategy for mitigating hepatic inflammation .

Q & A

Q. What experimental designs are optimal for studying the enzyme-substrate specificity of this compound biosynthesis?

- Methodological Answer : Employ kinetic assays with recombinant enzymes (e.g., COX-2 or CYP450 isoforms) and substrate analogs. Use Michaelis-Menten parameters (, ) to quantify specificity. Include negative controls (e.g., enzyme inhibitors) and validate via reproducibility size and ICC (intraclass correlation) metrics .

Q. How can researchers address the challenge of isomer differentiation in this compound analysis?

- Methodological Answer : Utilize chiral chromatography or nuclear magnetic resonance (NMR) to resolve positional isomers. For NMR, assign peaks using -labeled standards and report chemical shifts relative to TMS. Cross-validate with computational simulations (e.g., DFT calculations) .

Q. What strategies mitigate oxidative degradation during in vivo sampling of this compound?

- Methodological Answer : Implement rapid quenching techniques (e.g., liquid nitrogen snap-freezing) and antioxidants (e.g., BHT) in extraction buffers. Validate recovery rates using spiked samples and report CV% WS (within-subject coefficient of variation) to quantify variability .

Q. How can the mechanistic role of this compound in lipid peroxidation cascades be elucidated?

- Methodological Answer : Combine knockout models (e.g., CRISPR-Cas9-modified cells lacking key peroxidases) with lipidomic profiling. Use time-resolved imaging (e.g., fluorescence microscopy with ROS-sensitive dyes) to track peroxidation dynamics. Align findings with Emerg Contam protocols for lipid oxidation studies .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous populations?

- Methodological Answer : Use mixed-effects models to account for clustered data (e.g., multiple observations per subject). Report ICC 95% CI to assess data hierarchy. For non-linear responses, apply Bayesian hierarchical models or segmented regression .

Data Presentation and Interpretation

Q. How should researchers present large-scale datasets on this compound metabolism in publications?

Q. What criteria validate the inclusion of this compound as a biomarker in clinical studies?

- Methodological Answer : Assess specificity, sensitivity, and predictive value using ROC curves. Validate against gold-standard biomarkers and report CV% BS (between-subject variability). Reference ECHA criteria for biomarker qualification .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when studying this compound in animal models?

Q. What steps are critical for replicating computational models of this compound interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.